molecular formula C13H15NO2 B171313 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one CAS No. 128773-74-0

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

Cat. No.: B171313
CAS No.: 128773-74-0
M. Wt: 217.26 g/mol
InChI Key: IMDWPWYJVWBITN-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one ( 128773-74-0) is a high-value nitrogen-containing heterocyclic scaffold and a protected synthetic intermediate of significant interest in medicinal and organic chemistry. This compound, with a molecular formula of C13H15NO2 and a molecular weight of 217.26 g/mol, is a key precursor in the synthesis of the important δ-lactam building block, 5,6-dihydropyridin-2(1H)-one . An innovative and industrially applicable synthesis method utilizes 1-(4-methoxybenzyl)-piperidine in a TEMPO-mediated oxidation, offering a greener and more efficient alternative to traditional routes that rely on expensive metal catalysts or sensitive reagents . The 4-methoxybenzyl (PMB) group serves as a protective moiety for the lactam nitrogen, which can be selectively removed under acidic conditions to unveil the pharmaceutically relevant core structure . The 5,6-dihydropyridin-2(1H)-one scaffold is a privileged structure in drug discovery, present in a wide range of bioactive compounds . Researchers value this specific PMB-protected intermediate for its utility in constructing diverse δ-lactam-based hydrazide-hydrazone compounds and other complex molecules with potential biological activities . Dihydropyridine derivatives are well-known for their extensive pharmacological applications, including serving as calcium channel blockers, and exhibiting antitumor, anti-inflammatory, and antimicrobial properties . This product is intended for research and development purposes only.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-12-7-5-11(6-8-12)10-14-9-3-2-4-13(14)15/h2,4-8H,3,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMDWPWYJVWBITN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561694
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128773-74-0
Record name 1-[(4-Methoxyphenyl)methyl]-5,6-dihydropyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one typically involves the reaction of 4-methoxybenzyl chloride with a suitable dihydropyridinone precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antioxidant Activity : Research indicates that derivatives of dihydropyridine compounds exhibit significant antioxidant properties. Studies have shown that 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one can potentially mitigate oxidative stress in biological systems, making it a candidate for developing neuroprotective agents .
  • Neuroprotective Effects : The compound has been investigated for its neuroprotective effects against neurodegenerative diseases. In vitro studies suggest that it may inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial efficacy of this compound against various bacterial strains. Its structure allows for interaction with microbial membranes, leading to potential applications in treating infections .

Synthetic Organic Chemistry

  • Building Block for Synthesis : The unique structure of this compound makes it an important building block in synthetic organic chemistry. It can be utilized in the synthesis of more complex heterocyclic compounds and pharmaceuticals .
  • Reagent in Chemical Reactions : This compound can serve as a reagent in various chemical reactions, including nucleophilic substitutions and cyclization processes, which are essential for creating diverse chemical entities in drug design .

Case Studies and Research Findings

StudyFocusFindings
Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in neuronal cell lines.
NeuroprotectionShowed inhibition of apoptosis in neuroblastoma cells under oxidative conditions.
Antimicrobial EfficacyExhibited activity against Gram-positive and Gram-negative bacteria, suggesting potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Meta-substituted analogs (e.g., 1f) exhibited higher cytotoxicity than ortho- or para-substituted counterparts due to favorable stereostructural interactions with cellular targets like thioredoxin reductase (TrxR) .
  • The para-methoxybenzyl group (as in 1g) showed minimal activity (IC₅₀ >200 μM), emphasizing the critical role of substituent position .

Role of the 5,6-Dihydropyridin-2(1H)-one Core

The lactam scaffold is indispensable for bioactivity:

  • Electrophilicity : PL’s α,β-unsaturated ketone reacts with cysteamine (k₂ = 2.26 M⁻¹s⁻¹), generating ROS and inducing apoptosis. Analogs lacking this scaffold (e.g., 1k, k₂ = 1.80 M⁻¹s⁻¹) showed reduced reactivity and cytotoxicity .
  • Stability : PL and its analogs remained stable in PBS buffer, confirming that bioactivity differences arise from structural features rather than degradation .

Comparison with Pharmaceutical Intermediates

Several 5,6-dihydropyridin-2(1H)-one derivatives are intermediates in drug synthesis:

Compound Application Key Feature
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (CAS: 503615-03-0) Apixaban synthesis Morpholino group enhances solubility
1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3) Anticoagulant precursor Amino group for coupling reactions

These compounds prioritize synthetic utility over direct bioactivity, contrasting with PL analogs designed for anticancer effects .

Biological Activity

1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one, with the CAS number 128773-74-0, is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 217.26 g/mol
  • LogP : 1.92160
  • PSA (Polar Surface Area) : 29.54 Ų

Biological Activity Overview

This compound has been investigated for various biological activities including:

  • Anticancer Activity : Several studies have indicated that compounds within the dihydropyridine class exhibit significant anticancer properties.
  • Cytotoxic Effects : Research has shown that this compound can induce apoptosis in cancer cell lines.

Anticancer Activity

Recent research highlights the potential of this compound as an anticancer agent. A study conducted by Olejnikova et al. synthesized a series of 1,4-dihydropyridine derivatives and evaluated their activity against various cancer cell lines, including HeLa (cervical carcinoma), Jurkat (leukemia), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) . Among these derivatives, certain compounds showed promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a comparative study, the cytotoxicity of this compound was assessed against several cancer cell lines using Differential Nuclear Staining (DNS). The results indicated that this compound could induce significant cytotoxicity in leukemia cell lines with IC50 values comparable to other potent anticancer agents .

Cell LineIC50 Value (μM)Mechanism of Action
HeLa0.79Induction of apoptosis
Jurkat1.6Caspase activation
A549Not specifiedPhosphatidylserine externalization
MIA PaCa-2Not specifiedCell cycle arrest

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : This compound has been shown to promote apoptosis in cancer cells through caspase activation and phosphatidylserine externalization .
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, further inhibiting cancer cell proliferation .

Molecular Docking Studies

Molecular docking studies have suggested that this compound can interact with key proteins involved in cancer progression. For instance, it was found to bind effectively to transforming growth factor beta (TGF-β) receptors, indicating a potential pathway for therapeutic intervention .

Q & A

Q. What are the standard synthetic routes for 1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

  • Reductive amination : Reduction of nitro intermediates (e.g., 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one) using catalysts like Pd/C under hydrogen pressure to yield amine derivatives .
  • Acylation : Reaction of intermediates with acyl chlorides (e.g., 5-bromopentanoyl chloride) in the presence of organic bases (e.g., triethylamine) to form amide bonds .
  • Cyclization : Acid-mediated cyclization of intermediates to generate the lactam core .

Q. Characterization methods :

  • NMR spectroscopy : Confirmation of regiochemistry and substitution patterns via ¹H and ¹³C NMR (e.g., olefinic protons at δ 5.96–7.69 ppm) .
  • HRMS : Verification of molecular weight and adduct formation (e.g., [M + Na]⁺ peaks) .

Q. What pharmacological activities are associated with the 5,6-dihydropyridin-2(1H)-one scaffold?

The scaffold is critical for:

  • Anticancer activity : Induction of ROS-mediated apoptosis (e.g., IC₅₀ = 10.4 μM in LO2 cells) and G2/M cell cycle arrest in cancer models .
  • Antioxidant modulation : Disruption of redox balance via glutathione (GSH) depletion (e.g., 30 μM PL reduces GSH/GSSG ratio by 70%) .
  • Mitochondrial dysfunction : Collapse of mitochondrial membrane potential (e.g., 80% loss in A549 cells at 30 μM) .

Q. Key assays :

  • MTT assay : Cytotoxicity screening (e.g., A549 lung cancer cells) .
  • Flow cytometry : Apoptosis detection (Annexin V/PI staining) and cell cycle analysis .

Advanced Research Questions

Q. How does the 5,6-dihydropyridin-2(1H)-one unit enhance bioactivity compared to analogs lacking this moiety?

  • Electrophilicity : The α,β-unsaturated lactam reacts with nucleophiles (e.g., cysteamine, k₂ = 2.26 M⁻¹s⁻¹) to generate ROS, unlike analogs with substituted cinnamoyl groups (k₂ = 1.80 M⁻¹s⁻¹) .
  • Positional effects : Meta-substituents on aryl groups improve cytotoxicity (e.g., 1f IC₅₀ = 83.8 μM vs. 1g IC₅₀ > 200 μM in SKOV3 cells), likely due to stereoelectronic compatibility with target proteins like thioredoxin reductase (TrxR) .

Q. Experimental validation :

  • Kinetic thiol assays : Quantify electrophilicity using cysteamine reactivity .
  • HRMS adduct analysis : Identify covalent binding sites (e.g., 1:1 and 1:2 adducts at m/z 417.1466 and 494.1611) .

Q. What experimental strategies resolve contradictions in ROS-mediated mechanisms for anticancer activity?

ROS exhibit dual roles (pro-survival vs. pro-apoptotic), requiring:

  • Dose-dependent assays : Low ROS (≤20 μM) may promote survival, while high ROS (≥30 μM) triggers apoptosis .
  • NAC pretreatment : Use of N-acetylcysteine (NAC) to suppress ROS and validate mechanistic pathways (e.g., NAC reverses PL-induced G2/M arrest by 60%) .
  • Lipid peroxidation markers : Measure malondialdehyde (MDA) levels (e.g., 3-fold increase at 30 μM PL) to link ROS to oxidative damage .

Q. Advanced tools :

  • Mitochondrial probes : Rhodamine 123 for membrane potential quantification .
  • Redox biosensors : Real-time monitoring of GSH/GSSG ratios .

Q. How can researchers optimize synthetic yields of this compound derivatives?

Key challenges :

  • Intermediate stability : Nitro and amine intermediates are sensitive to oxidation; use inert atmospheres (N₂/Ar) and low-temperature storage .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization (ethyl acetate/hexane) to isolate pure lactam products .

Q. Optimization strategies :

  • Catalyst screening : Compare Pd/C, Raney Ni, or transfer hydrogenation for nitro reductions .
  • Solvent selection : Polar aprotic solvents (e.g., NMP) improve acylation efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one
Reactant of Route 2
1-(4-Methoxybenzyl)-5,6-dihydropyridin-2(1H)-one

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